M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected
Overview
Description
M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected is a complex organic compound that features a boron-containing dioxaborolane ring
Mechanism of Action
Target of Action
Boronic acid derivatives like this compound are often used in organic synthesis as reagents and catalysts .
Mode of Action
It’s known that boronic acid derivatives can participate in various types of reactions, including borylation and hydroboration . These reactions often involve the formation of covalent bonds with other molecules, which can lead to significant changes in their chemical properties .
Biochemical Pathways
The reactions it participates in, such as borylation and hydroboration, are key steps in many synthetic pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, soluble in organic solvents like chloroform, ether, and dichloromethane, and is stable under normal conditions but may hydrolyze in a humid environment .
Result of Action
As a reagent and catalyst in organic synthesis, it can facilitate the formation of new compounds with potentially diverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected typically involves the formation of the dioxaborolane ring followed by its attachment to the phenyl and diaza-boratricyclo structures. Common reagents used in the synthesis include boronic acids, pinacol, and various catalysts such as palladium or platinum complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols .
Scientific Research Applications
M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the diaza-boratricyclo component.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a dioxaborolane ring attached to an aniline group.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Features a dioxaborolane ring attached to a pyrazole ring .
Uniqueness
What sets M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected apart is its unique combination of a dioxaborolane ring with a diaza-boratricyclo structure.
Properties
IUPAC Name |
3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24B2N2O2/c1-21(2)22(3,4)28-24(27-21)17-11-7-10-16(14-17)23-25-18-12-5-8-15-9-6-13-19(26-23)20(15)18/h5-14,25-26H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHMHQCZFHLKDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC=C4)B5OC(C(O5)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24B2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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